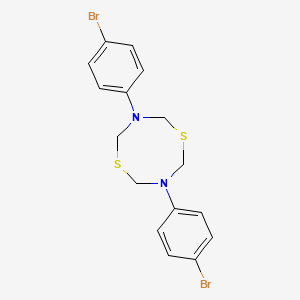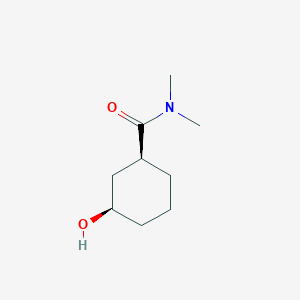
2H-Thiopyran, 3,6-dihydro-6-methyl-2-phenyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2H-Thiopyran, 3,6-dihydro-6-methyl-2-phenyl- is an organic compound belonging to the class of heterocyclic compounds It features a six-membered ring containing one sulfur atom and five carbon atoms, with a phenyl group and a methyl group attached to the ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2H-Thiopyran, 3,6-dihydro-6-methyl-2-phenyl- can be achieved through several methods. One common approach involves the reaction of thioketones with 1,3-dienes in a thia-Diels–Alder reaction. This method typically requires the use of a catalyst and specific reaction conditions to ensure the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and yield of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
2H-Thiopyran, 3,6-dihydro-6-methyl-2-phenyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding thiol or sulfide derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the carbon atoms adjacent to the sulfur atom.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, alcohols) are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the thiopyran ring.
Wissenschaftliche Forschungsanwendungen
2H-Thiopyran, 3,6-dihydro-6-methyl-2-phenyl- has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound’s derivatives may exhibit biological activity, making it a candidate for drug development and biochemical studies.
Medicine: Potential therapeutic applications include the development of new pharmaceuticals targeting specific diseases.
Industry: It can be used in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism by which 2H-Thiopyran, 3,6-dihydro-6-methyl-2-phenyl- exerts its effects involves interactions with molecular targets and pathways. The sulfur atom in the thiopyran ring can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules. Specific pathways and targets depend on the compound’s derivatives and their intended applications.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2H-Thiopyran-3-carboxaldehyde, 5,6-dihydro-2,6-dimethyl-: This compound has a similar thiopyran ring structure but with different substituents.
2,6-Dipropyl-5,6-dihydro-2H-thiopyran-3-carboxaldehyde: Another related compound with variations in the alkyl groups attached to the ring.
Uniqueness
2H-Thiopyran, 3,6-dihydro-6-methyl-2-phenyl- is unique due to its specific substitution pattern, which imparts distinct chemical properties and potential applications. The presence of both a phenyl group and a methyl group on the thiopyran ring differentiates it from other similar compounds and influences its reactivity and interactions.
Eigenschaften
CAS-Nummer |
61049-57-8 |
|---|---|
Molekularformel |
C12H14S |
Molekulargewicht |
190.31 g/mol |
IUPAC-Name |
6-methyl-2-phenyl-3,6-dihydro-2H-thiopyran |
InChI |
InChI=1S/C12H14S/c1-10-6-5-9-12(13-10)11-7-3-2-4-8-11/h2-8,10,12H,9H2,1H3 |
InChI-Schlüssel |
QAXQHYNTPVUHEL-UHFFFAOYSA-N |
Kanonische SMILES |
CC1C=CCC(S1)C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-[1-[2-[(2,4-Dichlorophenyl)methoxy]phenyl]butyl]imidazole;nitric acid](/img/structure/B14584702.png)
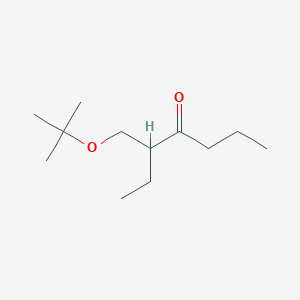


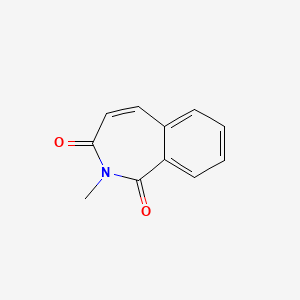
![2-[(1-Hydroxy-9,10-dioxo-9,10-dihydroanthracen-2-YL)oxy]ethyl methanesulfonate](/img/structure/B14584727.png)
![N-(4-Bromophenyl)-N-[(1H-indol-3-yl)(phenyl)methyl]benzamide](/img/structure/B14584735.png)
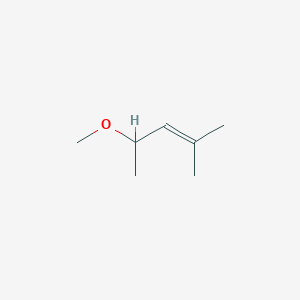

![1-[7-(2H-tetrazol-5-yl)-9,10-dihydroanthracen-2-yl]piperidine](/img/structure/B14584762.png)

